N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of compounds related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide have been explored, particularly in the context of developing new antimicrobial agents. For instance, derivatives of fluorobenzamides containing thiazole and thiazolidine have shown promising results against a range of microbial species. These compounds were synthesized using both conventional and microwave methods, and their structures were confirmed through various spectroscopic techniques. The presence of a fluorine atom in these compounds was found to enhance their antimicrobial activity, highlighting the significance of halogenated benzamides in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).
Antifungal and Wood Preservation
Benzofuran-1,3,4-oxadiazole hybrids have been synthesized and evaluated as antifungal agents, particularly against wood-degrading fungi such as Trametes versicolor, Poria placenta, and Coniophora puteana. These compounds demonstrated varying degrees of antifungal activity, which was enhanced at higher concentrations. Among these hybrids, certain derivatives exhibited significant inhibition percentages against the growth of specific fungi, showcasing their potential in wood preservation applications (Hosseinihashemi et al., 2019).
Anticancer Activity
The synthesis and evaluation of novel 3,5-disubstituted 1,3,4-oxadiazole derivatives have been conducted, with a focus on their anticancer activity using an EAC animal model. These compounds were synthesized from various substituted aromatic acids and exhibited significant anticancer activity, particularly in inhibiting tumor growth. This research underscores the potential of 1,3,4-oxadiazole derivatives as potent anticancer molecules (Dash et al., 2011).
Tyrosinase Inhibition
Benzofuran-oxadiazole molecules have been synthesized and screened for their inhibitory activity against bacterial tyrosinase, an enzyme implicated in melanin synthesis and various skin disorders. Some of these molecules exhibited significant tyrosinase inhibition activity, surpassing that of the standard drug ascorbic acid. This suggests their potential application in developing treatments for skin whitening and malignant melanoma (Irfan et al., 2022).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKWHXALSRMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide |
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